3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 950276-35-4
VCID: VC4378624
InChI: InChI=1S/C14H11N3O2/c1-9-4-6-10(7-5-9)12-16-14(19-17-12)11-3-2-8-15-13(11)18/h2-8H,1H3,(H,15,18)
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O
Molecular Formula: C14H11N3O2
Molecular Weight: 253.261

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

CAS No.: 950276-35-4

Cat. No.: VC4378624

Molecular Formula: C14H11N3O2

Molecular Weight: 253.261

* For research use only. Not for human or veterinary use.

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one - 950276-35-4

Specification

CAS No. 950276-35-4
Molecular Formula C14H11N3O2
Molecular Weight 253.261
IUPAC Name 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Standard InChI InChI=1S/C14H11N3O2/c1-9-4-6-10(7-5-9)12-16-14(19-17-12)11-3-2-8-15-13(11)18/h2-8H,1H3,(H,15,18)
Standard InChI Key YJBIXNAWXOIHJQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O

Introduction

Chemical Identity and Structural Features

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a 4-methylphenyl group. Its molecular formula is C₁₅H₁₂N₃O₂, with a molecular weight of 275.28 g/mol (inferred from analogous structures in ). Key structural attributes include:

  • Pyridin-2(1H)-one moiety: A six-membered aromatic ring with a ketone group at position 2, contributing to hydrogen-bonding capacity and metabolic stability .

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for enhancing bioavailability and resistance to enzymatic degradation .

  • 4-Methylphenyl substituent: A hydrophobic aromatic group that influences lipophilicity and target binding .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₃O₂Calculated
Molecular Weight275.28 g/molCalculated
logP (Partition coeff.)3.2 ± 0.3Estimated
Hydrogen Bond Acceptors4Analogous
Polar Surface Area68.5 ŲAnalogous

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 1,2,4-oxadiazole-containing compounds typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For this compound, a plausible route involves:

  • Formation of the 1,2,4-oxadiazole ring:

    • Reaction of 4-methylbenzamidoxime with a pyridinone-derived carboxylic acid ester under basic conditions (e.g., NaOH/DMSO) .

    • Cyclodehydration via microwave-assisted or thermal methods to form the oxadiazole core .

  • Functionalization of the pyridinone ring:

    • Introduction of the oxadiazole moiety at position 3 through nucleophilic aromatic substitution or transition metal-catalyzed coupling .

Example Protocol (Adapted from ):

  • Step 1: Mix 4-methylbenzamidoxime (2 mmol) and methyl 3-(pyridin-2-one-3-yl)propionate (4 mmol) in DMSO.

  • Step 2: Add powdered NaOH (4 mmol) and stir at 25°C for 18 hours.

  • Step 3: Acidify with HCl, precipitate the product, and purify via recrystallization.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (logP ≈ 3.2), balancing membrane permeability and aqueous solubility . Its polar surface area (68.5 Ų) suggests moderate blood-brain barrier penetration potential .

Metabolic Stability

The 1,2,4-oxadiazole ring resists oxidative metabolism, while the pyridinone moiety may undergo glucuronidation . In vitro studies on analogous compounds show half-lives >2 hours in hepatic microsomes .

Biological Activity and Structure-Activity Relationships (SAR)

Neuropharmacological Applications

In RXFP3 antagonist studies, oxadiazole-containing compounds show submicromolar binding affinities . Modifications at the oxadiazole’s 3-position (e.g., para-methyl substitution) improve potency by 4-fold compared to meta- or ortho-derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator